![molecular formula C16H25N5O3 B5657415 [4-(1H-imidazol-4-ylmethyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5657415.png)
[4-(1H-imidazol-4-ylmethyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that falls within the category of triazaspiro dodecyl compounds, which are known for their diverse biological activities. The molecule's structure suggests it contains elements of imidazole, triazole, and acetic acid derivatives, indicative of potential applications in medicinal chemistry.
Synthesis Analysis
Synthesis of structurally related compounds typically involves multi-step chemical reactions, starting from basic building blocks such as imidazoles, acetic acids, and halides. For instance, compounds structurally related to the specified molecule have been synthesized through reactions involving benzoyl imidazole derivatives and acetic acids, suggesting a possible route for the synthesis of our compound of interest (Caliendo et al., 1994).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, providing detailed insight into intermolecular interactions. For example, studies on imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives highlight the importance of hydrogen bonding and other non-covalent interactions in defining molecular conformation (Dylong et al., 2016).
Chemical Reactions and Properties
Chemical reactivity studies often focus on functional group transformations, such as the conversion of acetic acid derivatives into various heterocyclic compounds. For example, the reaction of benzil with aldehydes and ammonium acetate in the presence of catalysts has been shown to yield trisubstituted imidazoles, which could be a relevant reaction for modifying or synthesizing derivatives of the target compound (Das et al., 2013).
properties
IUPAC Name |
2-[4-(1H-imidazol-5-ylmethyl)-1-methyl-9-oxo-1,4,10-triazaspiro[5.6]dodecan-10-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-19-6-7-20(9-13-8-17-12-18-13)11-16(19)3-2-14(22)21(5-4-16)10-15(23)24/h8,12H,2-7,9-11H2,1H3,(H,17,18)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTLPKKBVZUECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)N(CC2)CC(=O)O)CC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-imidazol-4-ylmethyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.